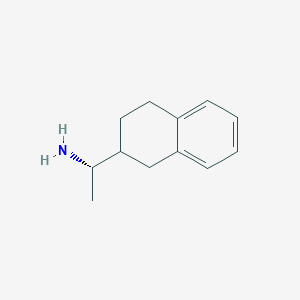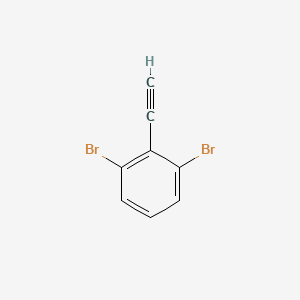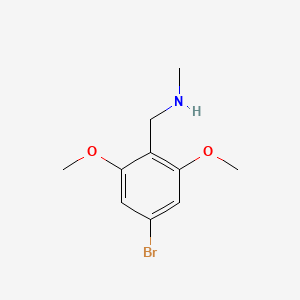
1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water to form the carboxylic acid . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the hydrocarboxylation process.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects is primarily through its antioxidant activity. The dihydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
類似化合物との比較
Cyclopentanecarboxylic acid: Similar in structure but lacks the dihydroxyphenyl group.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a trifluoromethyl group instead of the dihydroxyphenyl group.
Cyclopentane-1,3-dione: An isostere for the carboxylic acid functional group.
Uniqueness: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the dihydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1-(2,3-dihydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5,13-14H,1-2,6-7H2,(H,15,16) |
InChIキー |
VKFAXLPHAPRJNY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)

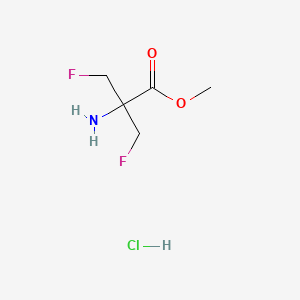

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
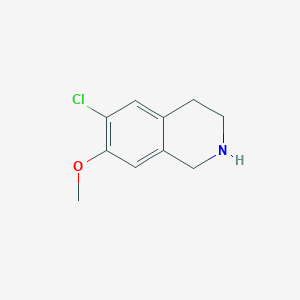
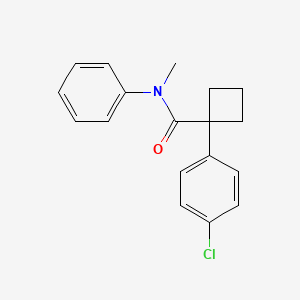
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)

